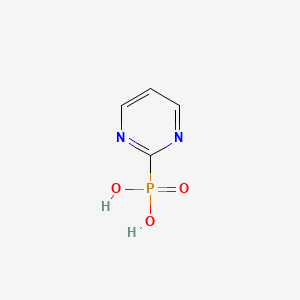

2-Pyrimidinylphosphonic acid

Description

Significance of Pyrimidine-Phosphorus Hybrid Scaffolds in Organic Chemistry

The fusion of a pyrimidine (B1678525) ring and a phosphorus-containing group creates a "hybrid scaffold" that has captured the attention of organic and medicinal chemists. The pyrimidine moiety is a well-established pharmacophore, a structural feature responsible for a drug's physiological activity. It is a fundamental component of DNA and RNA and is found in a wide array of clinically used drugs, demonstrating its broad biological significance. nih.govresearchgate.netresearchgate.net Derivatives of pyrimidine have been shown to possess a vast spectrum of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.gov

Simultaneously, organophosphorus compounds, especially those containing a phosphonic acid group, have played a crucial role in the development of biologically important molecules. nih.gov The phosphonic acid group can act as a stable mimic of phosphate (B84403) groups, which are ubiquitous in biological systems, allowing these compounds to interact with enzymes and receptors involved in phosphate metabolism.

The combination of these two components in a pyrimidine-phosphorus hybrid scaffold results in molecules with novel chemical properties and the potential for unique biological activities. researchgate.net The synthesis of such hybrids, often achieved through methods like the Michaelis-Arbuzov reaction, allows for the creation of diverse molecular libraries for screening and drug discovery. nih.govresearchgate.net The versatility of the pyrimidine ring allows for various substitutions, which can fine-tune the biological potential of the resulting phosphonic acid derivative. nih.gov

Interdisciplinary Relevance of 2-Pyrimidinylphosphonic Acid in Contemporary Research

The scientific interest in this compound and its derivatives is not confined to a single discipline but spans medicinal chemistry, virology, and pharmacology. This interdisciplinary relevance stems from the diverse biological activities exhibited by these hybrid compounds.

A key area of investigation is in antiviral research. For instance, a derivative, 4,6-diamino-5-chloropyrimidin-2-ylphosphonic acid, has demonstrated weak to moderate activity against the influenza A virus. nih.govnih.govkuleuven.be This finding suggests that the pyrimidinylphosphonic acid scaffold could be a valuable starting point for developing new anti-influenza agents through further structure-activity relationship (SAR) studies. nih.govresearchgate.net

The research findings below highlight specific examples of synthesized derivatives and their observed properties, underscoring the compound's significance in the laboratory setting.

Research Findings on this compound Derivatives

Detailed studies have been conducted on various derivatives of this compound to explore their synthesis and potential activities. The Michaelis-Arbuzov reaction, often enhanced by microwave assistance, has proven to be an effective method for synthesizing these compounds from halopyrimidines in high yields. nih.govresearchgate.net

One study focused on the synthesis of a series of polysubstituted pyrimidinylphosphonic acids. nih.gov Another investigation explored heteroaryl phosphonicdiamides, including a pyrimidinyl derivative, for potential therapeutic applications. The characterization data from such studies are crucial for confirming the structure and purity of the novel compounds.

Table 1: Research Data on a this compound Derivative

| Property | Value |

|---|---|

| Compound Name | 4,6-Diamino-5-chloropyrimidin-2-ylphosphonic acid |

| Synthesis Method | Microwave-assisted Michaelis-Arbuzov reaction followed by deprotection. nih.gov |

| Reported Yield | Good to excellent (72–93% for the general class). nih.gov |

| Observed Biological Activity | Weak to moderate anti-influenza A virus activity (28–50 μM). nih.govresearchgate.netnih.gov |

| Significance | Identified as a novel hit for further SAR studies and antiviral drug development. nih.govresearchgate.net |

Table 2: Characterization of a Related Pyrimidinylphosphonic Diamide

| Property | Value |

|---|---|

| Compound Name | N,N'-Di(4-fluorobenzyl)(2-pyrimidinyl)phosphonic diamide |

| Molecular Formula | C18H17N4F2OP |

| Synthesis Yield | 75% |

| Melting Point | 167-169°C |

| Spectroscopic Data (IR) | 3346 (N-H), 1268 (P=O), 996 (P-CAr) cm−1 |

Data sourced from a study on novel heteroaryl phosphonicdiamides as potential anti-hyperglycemic agents.

These research findings demonstrate the practical synthesis and exploratory biological evaluation of compounds based on the this compound scaffold, highlighting its role as a versatile platform for discovering molecules with potential therapeutic value.

Structure

3D Structure

Properties

IUPAC Name |

pyrimidin-2-ylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N2O3P/c7-10(8,9)4-5-2-1-3-6-4/h1-3H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEFFXOKPYJLTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305737 | |

| Record name | P-2-Pyrimidinylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101257-34-5 | |

| Record name | P-2-Pyrimidinylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101257-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P-2-Pyrimidinylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyrimidinylphosphonic Acid and Its Analogs

Direct Functionalization Approaches to Pyrimidinylphosphonic Acid Skeletons

Direct functionalization strategies aim to introduce a phosphonate (B1237965) group onto a pre-existing pyrimidine (B1678525) ring. This approach is often favored for its efficiency and the availability of starting materials. Key methodologies under this category are detailed below.

Michaelis–Arbuzov Reaction in Pyrimidine Phosphonate Synthesis

The Michaelis–Arbuzov reaction is a cornerstone in the synthesis of phosphonates. nih.gov This reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, leading to the formation of a dialkyl alkylphosphonate. nih.gov In the context of pyrimidine chemistry, this reaction is adapted to use halopyrimidines as the electrophilic partner, providing a direct route to pyrimidinylphosphonates.

Under conventional thermal conditions, the Michaelis–Arbuzov reaction for the synthesis of pyrimidine phosphonates requires elevated temperatures and prolonged reaction times. A notable example is the synthesis of diethyl (4,6-diamino-5-chloropyrimidin-2-yl)phosphonate. This reaction is accomplished by heating a mixture of 2,5-dichloro-4,6-diaminopyrimidine with an excess of triethyl phosphite.

The process typically involves refluxing the reactants, which, while effective, can be time-consuming. For instance, the synthesis of diethyl (4,6-diamino-5-chloropyrimidin-2-yl)phosphonate under conventional heating requires 12 hours to achieve a high yield. nih.gov This lengthy reaction time is a significant drawback, prompting the exploration of more efficient methods.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. In the context of the Michaelis–Arbuzov reaction for pyrimidine phosphonate synthesis, microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields. nih.gov

The microwave-assisted synthesis of diethyl (4,6-diamino-5-chloropyrimidin-2-yl)phosphonate, for example, is completed in just 20 minutes, a stark contrast to the 12 hours required under conventional heating. nih.gov This rapid and efficient method highlights the significant advantage of microwave assistance in the synthesis of pyrimidinylphosphonates. The subsequent deprotection of the phosphonate ester to the corresponding phosphonic acid is typically achieved using standard procedures, such as treatment with TMSBr in acetonitrile. nih.gov

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 2,5-dichloro-4,6-diaminopyrimidine | Triethyl phosphite | Conventional Heating (12 h) | Diethyl (4,6-diamino-5-chloropyrimidin-2-yl)phosphonate | High | nih.gov |

| 2,5-dichloro-4,6-diaminopyrimidine | Triethyl phosphite | Microwave Irradiation (20 min) | Diethyl (4,6-diamino-5-chloropyrimidin-2-yl)phosphonate | High | nih.gov |

Phosphorylation via Halogenated Pyrimidine Precursors

The use of halogenated pyrimidines as precursors is a common strategy for the synthesis of pyrimidinylphosphonates, primarily through the Michaelis–Arbuzov reaction as detailed above. The reactivity of the halogenated pyrimidine is a key factor in the success of this reaction. Generally, the presence of electron-withdrawing groups on the pyrimidine ring can enhance the electrophilicity of the carbon atom bearing the halogen, facilitating the nucleophilic attack by the phosphite.

The selection of the appropriate halogenated pyrimidine is crucial. Chloropyrimidines are frequently used due to their commercial availability and reactivity. The reaction of these precursors with trialkyl phosphites under thermal or microwave conditions provides a reliable and versatile method for the synthesis of a variety of substituted pyrimidinylphosphonates. nih.gov

Radical Functionalization Routes to Pyrimidinylphosphonates

While radical chemistry offers a powerful toolkit for C-H functionalization, specific examples of radical functionalization routes for the direct synthesis of pyrimidinylphosphonates are not extensively documented in the reviewed literature. General methodologies for the radical functionalization of azines often focus on C-C or C-N bond formation. Similarly, radical phosphorylation methods are more commonly applied to aliphatic C-H bonds. The application of these radical-mediated C-H phosphonylation techniques to pyrimidine scaffolds to generate 2-pyrimidinylphosphonic acid and its analogs remains an area for further exploration.

Palladium-Catalyzed Phosphorylation Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. In the realm of organophosphorus chemistry, palladium-catalyzed methods for the formation of C-P bonds have been developed. These reactions typically involve the coupling of an aryl or heteroaryl halide or triflate with a phosphorus-containing nucleophile, such as a phosphite or H-phosphonate.

While palladium-catalyzed cross-coupling reactions are widely used for the functionalization of pyrimidines, for instance in Suzuki or Buchwald-Hartwig reactions, specific examples of palladium-catalyzed phosphorylation to directly yield 2-pyrimidinylphosphonates are not as prevalent in the literature. Methodologies have been developed for the palladium-catalyzed phosphonylation of other heteroaromatic systems, such as pyrazoles, by coupling halopyrazoles with H-phosphonates. The extension of these palladium-catalyzed C-P bond-forming strategies to readily available halopyrimidines could provide a valuable and versatile alternative to the traditional Michaelis–Arbuzov reaction for the synthesis of this compound and its derivatives.

Nucleophilic Substitution Approaches Utilizing Metalated Pyrimidines

One of the key strategies for the synthesis of this compound analogs involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring. However, due to the electron-deficient nature of the pyrimidine ring, direct nucleophilic substitution is often challenging. To overcome this, the pyrimidine ring can be activated by metalation, typically lithiation, to generate a potent nucleophile that can readily react with an electrophilic phosphorus reagent.

The process generally begins with the deprotonation of a pyrimidine derivative at the C-2 position using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures to form a 2-lithiopyrimidine species. This highly reactive intermediate is then quenched with an appropriate electrophilic phosphorus compound, most commonly a dialkyl chlorophosphate, such as diethyl chlorophosphate, to yield the corresponding dialkyl 2-pyrimidinylphosphonate.

The reaction is sensitive to steric and electronic effects, and the choice of solvent and temperature is crucial for achieving good yields and minimizing side reactions. Anhydrous conditions are essential to prevent the quenching of the highly reactive organolithium intermediate.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Pyrimidine | Diethyl chlorophosphate | n-Butyllithium | THF | Diethyl 2-pyrimidinylphosphonate |

| 4-Methylpyrimidine | Diethyl chlorophosphate | LDA | Diethyl ether | Diethyl (4-methylpyrimidin-2-yl)phosphonate |

| 5-Bromopyrimidine | Diethyl chlorophosphate | n-Butyllithium | Toluene | Diethyl (5-bromopyrimidin-2-yl)phosphonate |

Heterocycle Construction with Phosphorus-Containing Synthons

An alternative approach to the synthesis of 2-pyrimidinylphosphonic acids involves the construction of the pyrimidine ring itself from precursors that already contain the desired phosphonate group. This strategy offers the advantage of incorporating the phosphorus moiety at a specific position from the outset.

Cyclization Reactions Incorporating Organophosphorus Moieties

The formation of the pyrimidine ring can be achieved through cyclocondensation reactions, which typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. To synthesize a 2-pyrimidinylphosphonate using this method, a phosphorus-containing synthon can be employed as one of the key building blocks.

For instance, a β-ketophosphonate can be reacted with an amidine, such as formamidine (B1211174) or acetamidine, in the presence of a base. The initial condensation would be followed by cyclization and dehydration to afford the desired pyrimidinylphosphonate. The specific substitution pattern on the resulting pyrimidine ring can be controlled by the choice of the β-ketophosphonate and the amidine. While this approach is theoretically sound and aligns with established methods of pyrimidine synthesis, specific literature examples detailing the synthesis of this compound via this direct cyclization are not extensively documented.

Michael Addition Reactions with Vinylphosphonates for Heterocycle Formation

The Michael addition of a nucleophile to an activated alkene is a powerful tool in organic synthesis. This reaction can be adapted for the synthesis of pyrimidine precursors by using a vinylphosphonate (B8674324) as the Michael acceptor. beilstein-journals.org Vinylphosphonates containing an electron-withdrawing group are particularly effective in this regard.

The synthesis can be envisioned to start with the conjugate addition of a suitable nitrogen-containing nucleophile, such as an amidine or a related compound, to a vinylphosphonate. The resulting Michael adduct would contain the necessary functionalities for a subsequent cyclization step to form the pyrimidine ring. For example, the reaction of an amidine with an α-formylvinylphosphonate could, after the initial Michael addition, undergo an intramolecular condensation and dehydration to yield a dihydropyrimidinylphosphonate, which could then be oxidized to the corresponding pyrimidinylphosphonate. The success of this strategy hinges on the careful selection of the vinylphosphonate and the nitrogen-containing nucleophile to ensure the desired regioselectivity and facilitate the final ring-closing step.

Conversion of Phosphonate Esters to this compound

The final step in many synthetic routes to this compound is the hydrolysis of the corresponding phosphonate esters. This deprotection step is crucial for obtaining the free phosphonic acid.

Hydrolytic Deprotection Techniques

Acidic hydrolysis is a common and effective method for the deprotection of dialkyl phosphonates. nih.govbeilstein-journals.org The reaction is typically carried out by heating the phosphonate ester in the presence of a strong mineral acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.gov

The mechanism of acidic hydrolysis generally involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A subsequent nucleophilic attack by water on the phosphorus center leads to the cleavage of the phosphorus-oxygen bond of the ester. beilstein-journals.org The reaction proceeds in a stepwise manner, with the hydrolysis of the second ester group often being slower than the first. nih.gov

The reaction conditions, including the concentration of the acid, temperature, and reaction time, need to be carefully controlled to ensure complete hydrolysis without causing decomposition of the pyrimidine ring, especially if it bears sensitive functional groups.

| Starting Material | Acid | Conditions | Product |

| Diethyl 2-pyrimidinylphosphonate | Concentrated HCl | Reflux | This compound |

| Diisopropyl (4-methylpyrimidin-2-yl)phosphonate | 6M HCl | 100 °C | (4-Methylpyrimidin-2-yl)phosphonic acid |

| Dibenzyl (5-chloropyrimidin-2-yl)phosphonate | Concentrated HBr | Reflux | (5-Chloropyrimidin-2-yl)phosphonic acid |

Silylated Reagent-Mediated Dealkylation (e.g., Trimethylsilyl (B98337) Bromide)

The conversion of dialkyl phosphonates to their corresponding phosphonic acids is a critical final step in many synthetic routes. Among the various methods available for this dealkylation, the use of silylated reagents, particularly trimethylsilyl bromide (TMSBr), is a widely adopted and effective strategy. This method is favored for its mild reaction conditions, which preserve the integrity of sensitive functional groups often present in heterocyclic compounds.

The process, often referred to as transsilylation-methanolysis, typically involves a two-step sequence. researchgate.net First, the dialkyl phosphonate ester is treated with an excess of trimethylsilyl bromide. The electrophilic silicon atom of TMSBr attacks the oxygen atom of the alkoxy group on the phosphorus center, while the bromide ion facilitates the cleavage of the alkyl-oxygen bond. This reaction occurs for both ester groups, resulting in the formation of a bis(trimethylsilyl) phosphonate intermediate and two equivalents of an alkyl bromide.

In the second step, a desilylating agent, such as methanol, is added to the reaction mixture. chim.it The bis(trimethylsilyl) ester is readily hydrolyzed (or alcoholyzed) to yield the final phosphonic acid. chim.it This hydrolysis step is efficient and typically provides the desired product in high purity after simple work-up procedures. This silylated phosphorus esters method has been successfully applied to the synthesis of various heterocyclic phosphonic acids, such as imidazole-2-yl-(amino)methylphosphonic acids. chim.it

Table 1: Silylated Reagent-Mediated Dealkylation Process

| Step | Reagent | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Silylation | Trimethylsilyl Bromide (TMSBr) | Bis(trimethylsilyl) phosphonate | Cleavage of alkyl ester groups |

Stereoselective Synthesis of Phosphonic Acid Analogs with Heterocyclic Moieties

The biological activity of phosphonic acids is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure phosphonic acid analogs containing heterocyclic moieties is a significant area of research. researchgate.net These methods are crucial for creating compounds that can interact specifically with chiral biological targets.

One prominent strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, a diastereoselective protocol has been developed for the asymmetric synthesis of heterocyclic α-hydroxy- and α-aminomethylphosphonates. chim.it This approach utilizes a nonracemic (R,R)-TADDOL-derived H-phosphonate as a chiral auxiliary in the hydrophosphonylation of aldehydes and chiral imines. chim.it The TADDOL auxiliary, derived from affordable (2R,3R)-tartaric acid dimethyl ester, effectively controls the stereochemistry of the newly formed C-P bond, leading to the desired diastereomer. chim.it Subsequent removal of the chiral auxiliary yields the enantiomerically enriched phosphonic acid.

Another approach focuses on the direct coupling of preformed molecules. For example, a stereoselective synthesis of purine (B94841) and noncanonical pyrimidine nucleotides has been demonstrated through the direct coupling of cyclic carbohydrate phosphates with free nucleobases. nih.govnih.gov This reaction proceeds stereoselectively, yielding only the β-anomer of the resulting nucleotides. nih.govnih.gov While this applies to nucleotides rather than direct C-P bonded phosphonic acids, it highlights a principle of stereocontrol in the synthesis of complex heterocyclic molecules.

Numerous useful synthetic approaches have been developed for the preparation of α-aminophosphonates and their derivatives in both racemic and optically pure forms. researchgate.net These methods are essential for producing conformationally constrained analogues of biologically relevant molecules, such as pipecolic acid, by incorporating heterocyclic systems like 1,2,3,4-tetrahydroquinoline. researchgate.net

Table 2: Overview of Stereoselective Synthesis Strategies

| Strategy | Key Reagent/Component | Target Moiety | Stereochemical Control |

|---|---|---|---|

| Chiral Auxiliary | (R,R)-TADDOL-derived H-phosphonate | α-Hydroxy/aminomethylphosphonates | Diastereoselective hydrophosphonylation |

Advanced Spectroscopic and Analytical Characterization of 2 Pyrimidinylphosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, the electronic environment of atoms, and the connectivity between them.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons. For 2-Pyrimidinylphosphonic acid, the aromatic pyrimidine (B1678525) ring contains three protons.

H4 and H6 Protons: These two protons are chemically equivalent due to the molecule's symmetry. They are adjacent to one nitrogen atom and the H5 proton. Their signal is expected to appear as a doublet.

H5 Proton: This proton is situated between H4 and H6. It is coupled to both the H4 and H6 protons, which would split its signal into a triplet.

The electron-withdrawing nature of the nitrogen atoms and the phosphonic acid group deshields the ring protons, causing their signals to appear at a relatively high chemical shift (downfield). For comparison, the protons on a simple pyridine (B92270) ring resonate between δ 7.2 and 8.6 ppm. chemicalbook.com Therefore, the signals for the pyrimidine protons in this compound are anticipated in a similar or slightly shifted range, typically observed in a solvent like D₂O or DMSO-d₆.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on general principles and analysis of similar structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5 | Lower field | Triplet (t) | ~5.0 |

| H4, H6 | Higher field | Doublet (d) | ~5.0 |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule. In broadband decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum. libretexts.org The chemical shift of each signal is indicative of the carbon's electronic environment and hybridization. carlroth.com

This compound has three distinct carbon environments in its pyrimidine ring:

C2 Carbon: This carbon is directly bonded to the phosphorus atom and two nitrogen atoms. The direct attachment to the electronegative nitrogen atoms and the phosphonic acid group causes a significant downfield shift. Furthermore, this signal will appear as a doublet due to one-bond coupling with the phosphorus-31 nucleus (¹JC-P).

C4 and C6 Carbons: These carbons are equivalent and are bonded to nitrogen, carbon, and hydrogen. Their signal is expected to be downfield due to the adjacent nitrogen atom and will show coupling to the phosphorus atom (³JC-P).

C5 Carbon: This carbon is the least deshielded of the ring carbons and will appear at the most upfield position among the aromatic carbons. It will also exhibit coupling to the phosphorus atom (⁴JC-P).

For a related compound, 4,6-Diamino-5-chloropyrimidin-2-ylphosphonic acid, the C2 carbon signal appears at δ 169.3 ppm with a large C-P coupling constant of 224.8 Hz. wikipedia.org This provides a valuable reference for the expected chemical shift and coupling for the C2 carbon in the parent compound.

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on general principles and analysis of similar structures.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to P-coupling) |

| C2 | 165-175 | Doublet (d) |

| C4, C6 | 155-165 | Doublet (d) |

| C5 | 115-125 | Doublet (d) |

Phosphorus-31 (³¹P) NMR for Phosphorus Environment Characterization

Phosphorus-31 (³¹P) NMR is highly specific for analyzing phosphorus-containing compounds. The ³¹P nucleus has 100% natural abundance and a spin of ½, resulting in sharp signals and relatively high sensitivity. wikipedia.orgavantiresearch.com The chemical shift range for ³¹P is very broad, making it an excellent diagnostic tool for the oxidation state and coordination environment of phosphorus. upi.edu

For this compound, a single signal is expected in the ³¹P NMR spectrum. The chemical shift for organophosphonic acids typically falls within a characteristic range. For instance, a derivative, N,N'-Di(4-fluorobenzyl)(2-pyrimidinyl)phosphonic diamide, shows a ³¹P signal at δ 28.2 ppm in DMSO-d₆. stackexchange.com The chemical shift of the phosphonic acid is sensitive to pH due to protonation/deprotonation equilibria. researchgate.net Spectra are often recorded with proton decoupling, which results in the signal appearing as a singlet.

Advanced NMR Techniques for Mechanistic and Stereochemical Studies

To confirm assignments and gain deeper structural insights, advanced multi-dimensional NMR experiments are utilized. researchgate.net

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show cross-peaks between coupled protons. For this compound, a cross-peak would be expected between the H5 proton and the H4/H6 protons, confirming their adjacent relationship on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the ¹H signals of H4, H5, and H6 to their corresponding ¹³C signals (C4, C5, and C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons and piecing together molecular fragments. For example, the H5 proton would be expected to show a correlation to the C4 and C6 carbons (two bonds) and potentially to the C2 carbon (three bonds). The H4/H6 protons would show correlations to C2, C5, and the other carbon of the pair (C6/C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for stereochemical analysis. While less critical for a planar molecule like this, it can provide information about spatial arrangements in derivatives or in intermolecular interaction studies.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The spectrum reveals absorptions at specific wavenumbers corresponding to the stretching and bending vibrations of different bonds. mdpi.com

For this compound, the key expected vibrational bands are:

O-H Stretch: The phosphonic acid group (-P(O)(OH)₂) contains O-H bonds. These give rise to a very broad and strong absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of hydrogen-bonded acidic protons. libretexts.org

C-H Stretch: The stretching vibrations of the C-H bonds on the pyrimidine ring are expected to appear as sharp peaks just above 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrimidine ring typically occur in the 1400-1650 cm⁻¹ region.

P=O Stretch: The phosphoryl group stretch is one of the most characteristic bands for phosphonic acids. It is a very strong and prominent absorption typically found in the 1150-1250 cm⁻¹ range. stackexchange.com

P-O-H and P-O Stretch: The vibrations associated with the P-O-H and P-O single bonds are found in the 900-1100 cm⁻¹ region. The exact position of these bands can be sensitive to pH changes. nih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound Predicted data based on general principles and analysis of similar structures.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Phosphonic Acid) | Stretch | 2500 - 3300 | Strong, Very Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium, Sharp |

| C=N, C=C (Pyrimidine Ring) | Stretch | 1400 - 1650 | Medium to Strong |

| P=O (Phosphoryl) | Stretch | 1150 - 1250 | Strong, Sharp |

| P-O | Stretch | 900 - 1100 | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a powerful, non-destructive tool for obtaining a unique "molecular fingerprint" of a substance by probing its vibrational modes. nih.govmdpi.com The technique is based on the inelastic scattering of monochromatic light, which reveals information about chemical bonds, functional groups, and molecular structure. nih.gov For this compound, the Raman spectrum is characterized by a series of distinct bands corresponding to the vibrations of the pyrimidine ring and the phosphonic acid group.

Key vibrational modes for pyrimidine and its derivatives include characteristic ring breathing vibrations. spiedigitallibrary.org The pyrimidine bases, cytosine and thymine, exhibit a strong ring breathing vibration of the aromatic ring at approximately 770 cm⁻¹. spiedigitallibrary.org Other bands in the 1100 to 1700 cm⁻¹ region are also attributed to base vibrations. spiedigitallibrary.org Specifically, pyrimidine bases show a characteristic vibration around 1240 cm⁻¹. spiedigitallibrary.org

The phosphonic acid group also contributes specific signals to the Raman spectrum. The P=O bond coordination and other interactions of the phosphonate (B1237965) unit can be observed, providing insight into the molecule's interaction with surfaces or other molecules. researchgate.net Changes in the wavenumber and intensity of the N-heterocyclic aromatic ring bands upon adsorption can indicate the nature of the interaction, such as through the nitrogen lone pair of electrons. researchgate.net

Table 1: Representative Raman Bands for Pyrimidine and Phosphonate Moieties

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~770 | Pyrimidine ring breathing | spiedigitallibrary.org |

| ~800 | O-P-O stretching vibration | spiedigitallibrary.org |

| 1100 - 1700 | Pyrimidine base vibrations | spiedigitallibrary.org |

| ~1240 | Pyrimidine characteristic vibration | spiedigitallibrary.org |

This table presents typical vibrational frequencies for the core functional groups found in this compound, based on literature values for related compounds.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is an essential technique for elucidating the atomic and molecular structure of crystalline materials. creative-biostructure.com It provides precise details on the three-dimensional arrangement of atoms, including lattice parameters, bond lengths, and bond angles. creative-biostructure.comfzu.cz

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise solid-state structure of a compound. fzu.cz The process involves directing a beam of X-rays onto a single, highly-ordered crystal. youtube.com The X-rays are diffracted by the crystal lattice, creating a unique diffraction pattern of spots. youtube.com By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal is generated, allowing for the determination of the exact position of each atom. fzu.czyoutube.com

For heterocyclic compounds like pyrimidine derivatives, SCXRD analysis reveals critical structural details. For example, in the crystal structure of a related phosphonate, the pyrimidine ring was found to be strictly planar. researchgate.net The analysis also details intermolecular interactions, such as hydrogen bonds, which govern the molecular packing in the crystal. researchgate.net In some cases, solvent molecules like water are found to be incorporated into the crystal structure, connecting organic molecules via hydrogen bonds. researchgate.net

The typical experimental setup involves collecting diffraction data at low temperatures to minimize thermal vibrations, using a diffractometer equipped with an X-ray source such as Mo-Kα or Cu-Kα radiation. rsc.orgmdpi.com

Table 2: Example Crystallographic Data for a Heterocyclic Compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c (example) | mdpi.com |

| a (Å) | 10.45 (example) | researchgate.net |

| b (Å) | 8.78 (example) | researchgate.net |

| c (Å) | 15.21 (example) | researchgate.net |

| β (°) | 105.3 (example) | researchgate.net |

| Volume (ų) | 1345 (example) | researchgate.net |

This table provides illustrative crystallographic data based on published structures of related heterocyclic compounds, as specific data for this compound was not found.

Other Analytical Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This technique is particularly useful for analyzing compounds with chromophores—functional groups that absorb light—and provides insights into their electronic structure. ijprajournal.com

The pyrimidine ring in this compound is a chromophore containing π electrons. Its absorption of UV light corresponds to electronic transitions, primarily π → π* and n → π* transitions. Conjugation within the aromatic system is a key feature identified by this technique. msu.edu The resulting spectrum, a plot of absorbance versus wavelength, typically shows distinct absorption maxima (λmax) that are characteristic of the molecule's electronic environment. mhlw.go.jp For instance, a study on 2-aminopyridinium malonate, a related heterocyclic compound, showed a lower cutoff wavelength at 210 nm, indicating its transparency in the rest of the visible region. researchgate.net The solvent can influence the position of these absorption bands; for example, a change in solvent polarity can cause a hypsochromic (blue) or bathochromic (red) shift. ijprajournal.com

Table 3: Typical UV-Vis Absorption Data for Heterocyclic Aromatic Compounds

| Transition Type | Typical λmax Range (nm) | Notes | Reference |

| π → π | 200 - 300 | High-intensity absorption, characteristic of aromatic systems. | ijprajournal.com |

| n → π | > 270 | Lower intensity, involves non-bonding electrons on heteroatoms (N). | ijprajournal.com |

This table summarizes the general electronic transitions expected for a compound like this compound based on its pyrimidine moiety.

Mass Spectrometry Techniques (e.g., LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). msu.edu It provides information about the molecular weight and elemental composition of a compound. uni-saarland.de When coupled with a separation technique like liquid chromatography (LC), LC-MS allows for the analysis of individual components within a mixture. nih.govresearchgate.net

In the mass spectrum of this compound, the molecular ion peak (M+) would confirm the compound's molecular weight. The fragmentation pattern, which results from the breakdown of the energetically unstable molecular ion, offers valuable clues about the molecule's structure. slideshare.netwikipedia.org For a pyrimidine derivative, the stable aromatic ring often results in a strong molecular ion peak. libretexts.org Fragmentation of phosphonic acids can be complex, often involving the loss of groups related to the phosphonic acid moiety. nih.gov The presence of heteroatoms like nitrogen significantly influences the fragmentation pathways. msu.edu According to the nitrogen rule, a molecule with an odd number of nitrogen atoms, like this compound, will have an odd nominal molecular mass. libretexts.org

LC-MS/MS methods are particularly powerful, allowing for the selection of a specific precursor ion, its fragmentation, and analysis of the resulting product ions, which enhances specificity and sensitivity for quantification in complex matrices. nih.govsciex.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity/Loss | Notes |

| 158 | [M]+ (Molecular Ion) | Confirms the molecular weight of the parent compound. |

| 79 | [C₄H₃N₂]+ (Pyrimidine ring fragment) | Represents cleavage of the C-P bond. |

| 78 | [M - HPO₃]⁺ | Loss of the phosphonic acid group. |

| 63 | [PO₂H]⁺ | Fragment corresponding to the phosphonic acid moiety. |

This table is predictive, based on the structure of this compound and general fragmentation rules for aromatic and phosphonate-containing compounds.

Chemometric Approaches in Spectral Data Analysis (e.g., PCA, SIMCA, PLS-DA)

Chemometrics employs statistical and mathematical methods to extract meaningful information from large and complex chemical datasets, such as those generated by spectroscopic techniques. mdpi.com Principal Component Analysis (PCA) is an unsupervised method used for exploratory data analysis. nih.govacs.org It reduces the dimensionality of the data, helping to visualize trends, patterns, and outliers in a set of spectra. mdpi.com

Supervised methods, such as Partial Least Squares Discriminant Analysis (PLS-DA), are used when sample group information is known. metwarebio.com PLS-DA is a classification tool that aims to build a model capable of distinguishing between different classes of samples based on their spectral data. researchgate.net It combines features of partial least squares regression and discriminant analysis, making it effective for identifying variables (e.g., specific wavenumbers or m/z values) that contribute most to the separation between groups. metwarebio.com Soft Independent Modelling of Class Analogy (SIMCA) is another supervised classification method that builds a separate PCA model for each class and then uses these models to classify new samples.

These chemometric tools are invaluable for analyzing subtle spectral differences that may not be apparent through simple visual inspection, enabling robust classification and characterization of chemical samples. mdpi.commdpi.com

Following a comprehensive search for scientific literature, no specific studies, experimental data, or structural analyses pertaining to the coordination chemistry of the compound This compound could be located. The search yielded information on related but distinct classes of compounds, such as other pyrimidine derivatives, pyridyl-phosphines, and various phosphonate or carboxylate ligands. However, no documents were found that specifically describe the synthesis, characterization, or structural features of metal complexes formed with this compound.

Therefore, it is not possible to generate the requested article as the necessary scientific foundation and research findings for this specific compound are not available in the public domain based on the conducted searches. The instructions to focus solely on this compound and to provide detailed, accurate research findings cannot be fulfilled without relevant source material.

Coordination Chemistry of 2 Pyrimidinylphosphonic Acid

Supramolecular Assemblies Involving 2-Pyrimidinylphosphonic Acid

Role of Non-Covalent Interactions (Hydrogen Bonding, Metal Coordination)

Non-covalent interactions are paramount in dictating the supramolecular chemistry of this compound. These interactions, primarily hydrogen bonding and metal coordination, arise from the distinct functional groups within the molecule: the phosphonic acid moiety and the nitrogen-containing pyrimidine (B1678525) ring.

Hydrogen Bonding: The phosphonic acid group, -PO(OH)₂, is a potent hydrogen bond donor (from the P-OH groups) and acceptor (at the phosphoryl P=O oxygen). Simultaneously, the two nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptor sites. encyclopedia.pubmdpi.com This duality allows for the formation of extensive and robust hydrogen-bonding networks. For instance, studies on analogous compounds like 1-pyrylphosphonic acid show that strong hydrogen bonding is a primary driver in forming well-ordered, self-assembled structures. nih.gov In the solid state, proton transfer from the acidic P-OH group to the basic pyrimidine nitrogen of an adjacent molecule can occur, creating a zwitterionic salt held together by strong N⁺-H···O⁻ hydrogen bonds, a phenomenon observed in similar acid-base co-crystal systems. rug.nl

Metal Coordination: this compound is an excellent ligand for a wide range of metal ions. researchgate.net Coordination can occur through two primary sites:

The Phosphonate (B1237965) Group: Upon deprotonation, the phosphonate group (PO₃²⁻) becomes a strong chelating or bridging ligand, binding to metal centers through its oxygen atoms. This interaction is fundamental to the formation of metal phosphonate materials. researchgate.net

The Pyrimidine Nitrogens: The lone pair of electrons on one or both of the pyrimidine nitrogen atoms can coordinate to a metal ion, similar to how pyridine (B92270) and other N-heterocycles act as ligands. libretexts.orguomustansiriyah.edu.iq

The coordination chemistry of related systems, such as copper(II) complexes with pyrimidine nucleotides (which feature a phosphate (B84403) group and a pyrimidine ring), confirms that both the phosphate/phosphonate moiety and the ring nitrogens can be actively involved in binding metal ions. semanticscholar.orgmdpi.com This poly-functional nature allows this compound to act as a versatile linker, connecting multiple metal centers to build extended structures.

| Functional Group | Interaction Type | Role | Reference |

|---|---|---|---|

| Phosphonic Acid (P-OH) | Hydrogen Bonding | Donor | mdpi.com |

| Phosphonic Acid (P=O) | Hydrogen Bonding | Acceptor | nih.gov |

| Pyrimidine Nitrogens | Hydrogen Bonding | Acceptor | mdpi.com |

| Deprotonated Phosphonate (PO₃²⁻) | Metal Coordination | Ligand (Anionic Oxygen Donor) | researchgate.net |

| Pyrimidine Nitrogens | Metal Coordination | Ligand (Neutral Nitrogen Donor) | uomustansiriyah.edu.iq |

Molecular Self-Assembly Processes

Molecular self-assembly is the spontaneous organization of molecules into stable, structurally well-defined arrangements through non-covalent interactions. mdpi.comsigmaaldrich.com For this compound, the interplay of strong hydrogen bonding and π-π stacking interactions between the aromatic pyrimidine rings are the principal forces driving these processes.

Research on the closely related 1-pyrylphosphonic acid demonstrates that these molecules can self-assemble into two-dimensional, crystalline laminate structures. nih.gov This assembly is initiated by the formation of robust hydrogen bonds between the phosphonic acid groups of neighboring molecules. These interactions, complemented by π-π stacking of the aromatic rings, lead to the growth of ordered sheets or bilayers. nih.gov This "bottom-up" approach allows for the construction of complex supramolecular architectures from simple molecular building blocks. sigmaaldrich.com

The self-assembly process for this compound is expected to follow a similar path, resulting in highly ordered polycrystalline films or crystals. The final morphology and degree of order in these self-assembled structures can be influenced by processing conditions such as the choice of solvent, concentration, and the nature of the substrate surface. nih.gov

Applications in Materials Chemistry

The unique chemical characteristics of this compound make it a valuable component in the design of advanced functional materials.

Design of Hybrid Materials

Organic-inorganic hybrid materials combine the properties of both organic molecules (e.g., functionality, structural flexibility) and inorganic components (e.g., rigidity, thermal stability). Phosphonic acids are a cornerstone in the synthesis of these materials, particularly metal phosphonates, due to their strong binding affinity for a multitude of metal ions. researchgate.net

This compound serves as an ideal organic building block for creating novel hybrid materials. The phosphonate group provides a robust, covalent-like linkage to the inorganic part (the metal ion), while the pyrimidine ring introduces additional functionality. This can lead to the formation of layered, porous, or cluster-based materials with tailored properties. For example, a chiral, non-centrosymmetric hybrid material was synthesized using a phosphonic acid in conjunction with a copper salt, highlighting the potential for creating functional crystalline structures. researchgate.net

| Inorganic Component (Metal Ion) | Potential Hybrid Material Class | Key Feature | Reference |

|---|---|---|---|

| Zr⁴⁺, Ti⁴⁺ | Layered Metal Phosphonates | High thermal and chemical stability | researchgate.net |

| Cu²⁺, Co²⁺, Zn²⁺ | Coordination Polymers / 3D Frameworks | Potential for magnetic or catalytic properties | rsc.org |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Luminescent Hybrid Materials | Pyrimidine ring can act as an antenna to sensitize metal luminescence | nih.gov |

Surface Functionalization Applications

The phosphonic acid group has a remarkable ability to form strong, stable bonds with a variety of metal oxide surfaces, such as titanium dioxide (TiO₂), silica (B1680970) (SiO₂), and iron oxides (FeₓOᵧ). researchgate.netx-mol.com This strong chemisorption allows this compound to be used as a surface functionalization agent, modifying the chemical and physical properties of the underlying substrate.

By immersing a hydroxylated surface into a solution of this compound, a self-assembled monolayer (SAM) can be formed. x-mol.com This process coats the surface with a layer of organic molecules, with the phosphonate group acting as a robust anchor and the pyrimidine rings exposed outwards. Such functionalization can be used to:

Control surface energy: Altering the wettability (hydrophilicity/hydrophobicity) of a surface.

Improve biocompatibility: Introducing a biocompatible molecular layer onto an implant material.

Create reactive surfaces: The exposed pyrimidine rings can serve as secondary binding sites for other molecules or as catalysts. nih.gov

This application is crucial in fields ranging from electronics and sensor technology to biomedical devices. x-mol.commdpi.com

Metal-Organic Frameworks (MOFs) with Pyrimidinylphosphonate Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). researchgate.netrsc.org The choice of linker is critical as it dictates the pore size, shape, and chemical environment of the resulting framework. researchgate.net

The deprotonated form of this compound, pyrimidinylphosphonate, is a highly promising but underexplored linker for MOF synthesis. Its design incorporates several advantageous features:

Strong, multi-dentate binding: The phosphonate group can bind to metal nodes in a variety of modes, leading to stable framework structures, as seen in phosphinate-based MOFs. nih.gov

In-built functionality: Unlike simple carboxylate linkers, the pyrimidine ring is an intrinsic functional group. Its nitrogen atoms can line the pores of the MOF, creating specific sites for hydrogen bonding or for coordinating guest molecules or secondary metal ions. rsc.orgnih.gov

The incorporation of pyrimidinylphosphonate linkers could lead to MOFs with enhanced performance in applications like gas storage and separation, catalysis, and chemical sensing, where the specific interactions provided by the pyrimidine moiety would be beneficial. researchgate.netnih.gov

| MOF Component | Example | Function | Reference |

|---|---|---|---|

| Metal Node | Zn₄O, Zr₆O₄(OH)₄, Cu₂ | Structural anchor point for the framework | researchgate.net |

| Organic Linker | 2-Pyrimidinylphosphonate | Connects metal nodes to form the porous structure | nih.gov |

| Resulting Functionality | Exposed Pyrimidine Nitrogens | Provides sites for selective gas adsorption, catalysis, or post-synthetic modification | rsc.orgnih.gov |

Catalytic Applications and Mechanistic Insights

Role of 2-Pyrimidinylphosphonic Acid in Catalysis Mechanisms

Further research and publication in the field of organometallic chemistry and catalysis are required to elucidate the potential roles of this compound in these applications.

Activation of Substrates and Reaction Intermediates

The primary mechanism by which phosphonic acids catalyze reactions is through their Brønsted acidity. nih.gov The two acidic protons on the phosphonic acid group can protonate substrates, thereby activating them for subsequent reaction steps. This capacity has been utilized to design catalysts for reactions such as the synthesis of dihydropyrimidine (B8664642) derivatives. nih.gov

In the context of this compound, the molecule presents possibilities for bifunctional catalysis. The phosphonic acid group can act as the Brønsted acid site, activating electrophiles (e.g., an aldehyde carbonyl group) through protonation. Simultaneously, the nitrogen atoms within the pyrimidine (B1678525) ring can function as Lewis basic sites or hydrogen bond acceptors. This dual functionality could allow the catalyst to coordinate with and orient multiple reactants, facilitating a more efficient reaction pathway.

Kinetic studies on the acid-catalyzed cleavage of related pyridyl(amino)methylphosphonic acids suggest that the protonated phosphonate (B1237965) molecule can split through a dissociative mechanism, leading to the formation of a positively charged phosphorus-containing intermediate. researchgate.net This highlights the potential for complex and reactive intermediates to form during catalytic cycles involving such heterocyclic phosphonic acids.

Electronic and Steric Effects of the Phosphonic Acid Moiety

The catalytic activity of a phosphonic acid is significantly influenced by the electronic and steric nature of the organic substituent attached to the phosphorus atom.

Electronic Effects: The phosphonic acid group possesses two acidic protons, with pKa values that are strongly dependent on the electronic properties of the substituent. nih.gov For aromatic phosphonic acids, the first pKa typically ranges from 1.1 to 2.3, while the second is in the range of 5.3 to 7.2. nih.gov The pyrimidine ring is an electron-deficient heterocycle, which would be expected to increase the acidity of the attached phosphonic acid group, potentially enhancing its catalytic activity compared to phosphonic acids with electron-donating substituents. Research on the reductive elimination of arylphosphonates from organopalladium complexes has shown that the electronic nature of the aryl group plays a crucial role; electron-donating groups on the aryl fragment were found to accelerate the process, while electron-withdrawing groups slowed it down. acs.org This underscores the sensitivity of phosphorus-carbon bond reactions to the electronic environment.

Steric Effects: The spatial arrangement and bulk of the phosphonic acid moiety and the pyrimidine ring can impose steric constraints that influence reaction rates and selectivity. Studies on the hydrolysis of phosphonates have demonstrated that increasing steric hindrance around the phosphorus center significantly decreases the reaction rate. nih.gov Similarly, in P(O)-C bond-forming reactions, palladium complexes with ortho-substituted aryl groups exhibited slower elimination rates, indicating steric hindrance. acs.org For this compound, the phosphonic acid group's position on the ring could direct the approach of substrates, influencing the stereochemical outcome of the catalyzed reaction.

Emerging Catalytic Modalities

Recent advancements in green chemistry have spurred interest in novel reaction media that are both effective and environmentally benign. Deep eutectic solvents represent a significant development in this area, offering unique properties for conducting chemical syntheses.

Deep Eutectic Solvents as Catalytic Media for Pyrimidine-Related Synthesis

Deep Eutectic Solvents (DESs) have emerged as greener alternatives to conventional organic solvents. mdpi.comnih.gov They are typically formed by mixing a hydrogen-bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen-bond donor (HBD), like urea, sugars, or carboxylic acids. mdpi.comnih.gov This combination results in a significant depression of the mixture's freezing point. mdpi.com Key advantages of DESs include low cost, low toxicity, biodegradability, and simple preparation with 100% atom economy. nih.gov

DESs have proven to be highly effective media and catalysts for the synthesis of pyrimidine derivatives. One prominent example is their use in the Biginelli reaction, a one-pot multicomponent reaction to produce dihydropyrimidinones. rsc.org Studies have shown that DESs formed from hydrated metal chlorides and a hydrogen bond donor can effectively catalyze this reaction at room temperature. rsc.org The catalytic activity is attributed to factors like strong hydrogen bonding ability and low viscosity, which favor the reaction. rsc.org

The table below summarizes the catalytic performance of various deep eutectic solvents in the synthesis of dihydropyrimidinones via the Biginelli reaction, demonstrating their potential as effective catalytic media.

| Catalyst (DES) | HBA | HBD | Molar Ratio (HBA:HBD) | Yield (%) | Reusability (up to) | Reference |

| DES 1 | ZnCl₂·6H₂O | Ethylene Glycol | 1:4 | 90 | 4 cycles | rsc.org |

| DES 2 | ZrOCl₂·8H₂O | Ethylene Glycol | 1:2 | 98 | 4 cycles | rsc.org |

| DES 3 | SnCl₄·5H₂O | Ethylene Glycol | 1:3 | 92 | 4 cycles | rsc.org |

| DES 4 | FeCl₃·6H₂O | Ethylene Glycol | 1:2 | 85 | 4 cycles | rsc.org |

| DES 5 | CoCl₂·6H₂O | Ethylene Glycol | 1:2 | 75 | 4 cycles | rsc.org |

Table 1: Performance of various Deep Eutectic Solvents (DESs) as catalysts in the Biginelli reaction for synthesizing dihydropyrimidinones.

Beyond the Biginelli reaction, DESs have also been employed as recyclable media for the three-component, one-pot synthesis of pyrido[2,3-d]pyrimidines, achieving good to excellent yields. eurekaselect.com The operational simplicity, economic viability, and environmentally benign nature of using DESs make this an attractive and efficient alternative to traditional synthetic methods. eurekaselect.com

Biological Activity and Molecular Mechanisms of 2 Pyrimidinylphosphonic Acid and Its Derivatives

Interaction with Biological Targets

The biological effects of 2-pyrimidinylphosphonic acid and its derivatives are largely attributed to their ability to interact with specific biological targets, particularly enzymes. The phosphonate (B1237965) group, being a non-hydrolyzable mimic of a phosphate (B84403) group, can act as a competitive inhibitor for enzymes that process phosphate-containing substrates.

Enzymatic Inhibition Studies

Dihydroorotate (B8406146) Dehydrogenase (DHODH):

Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. nih.gov This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, making DHODH a significant target for anticancer and immunosuppressive agents. nih.gov Inhibitors of DHODH can deplete the pyrimidine pool, thereby arresting cell proliferation. nih.gov While direct studies on the inhibition of DHODH by this compound are not extensively documented, the pyrimidine core of this compound makes it a candidate for investigation as a potential inhibitor.

Hepatitis C Virus (HCV) Polymerase:

The Hepatitis C virus RNA-dependent RNA polymerase, NS5B, is essential for the replication of the viral genome. nih.gov This enzyme is a primary target for antiviral drug development. nih.gov Inhibitors of HCV polymerase can be categorized as nucleoside analogs, which compete with natural nucleotides for incorporation into the growing RNA chain, and non-nucleoside inhibitors, which bind to allosteric sites on the enzyme. nih.govunimi.it Derivatives of 4,5-dihydroxypyrimidine carboxylic acid have been investigated as pyrophosphate mimics that can interfere with nucleotide incorporation. unimi.it Given that the phosphonate group can mimic a phosphate, this compound derivatives could potentially be designed to act as inhibitors of HCV polymerase, either by mimicking a nucleotide or by binding to other sites on the enzyme.

Inhibition of Key Metabolic Enzymes

Farnesyl Protein Transferase (FPTase):

Farnesyl protein transferase is a crucial enzyme in post-translational modification, catalyzing the attachment of a farnesyl group to specific proteins, including the Ras family of small GTPases. researchgate.net The farnesylation of Ras is essential for its localization to the cell membrane and its subsequent role in signal transduction pathways that control cell growth and proliferation. researchgate.net Inhibitors of FPTase have been explored as potential anticancer agents. Phosphonate and bisphosphonate analogs of farnesyl pyrophosphate have been investigated as inhibitors of this enzyme. nih.gov The structural similarity of a phosphonate to a phosphate group suggests that this compound derivatives could be designed to interact with the pyrophosphate binding site of FPTase.

Purine (B94841) Nucleoside Phosphorylase (PNP):

Purine nucleoside phosphorylase is a key enzyme in the purine salvage pathway, which recycles purine bases from the breakdown of nucleotides. nih.gov PNP catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. mdpi.com Inhibitors of PNP are of interest for the treatment of T-cell mediated autoimmune diseases and T-cell leukemias. nih.gov Several potent inhibitors of PNP have been developed, including derivatives of 9-deazaguanine. nih.govnih.gov The design of PNP inhibitors often involves modification of the purine base or the ribose moiety. While this compound is a pyrimidine derivative, the principles of targeting the active site of PNP could be applied to design novel inhibitors.

Protein Tyrosine Phosphatases (PTPs):

Protein tyrosine phosphatases are a family of enzymes that remove phosphate groups from tyrosine residues on proteins, thereby playing a critical role in regulating signal transduction pathways. scbt.com PTPs are involved in a wide range of cellular processes, including cell growth, differentiation, and metabolism. nih.gov Dysregulation of PTP activity is associated with various diseases, including cancer and metabolic disorders. nih.gov The development of PTP inhibitors has been challenging due to the highly conserved and positively charged active site. benthamscience.com A common strategy for designing PTP inhibitors is to use a non-hydrolyzable mimic of the phosphotyrosine residue. benthamscience.comresearchgate.net The phosphonate group is a well-established phosphotyrosine mimic, suggesting that this compound derivatives could be explored as potential PTP inhibitors. scbt.com

Mimicry of Biological Phosphates and Carboxylates

A central feature of the biological activity of this compound and its derivatives is the ability of the phosphonate group to act as a structural mimic of phosphate and carboxylate groups. nih.gov Phosphonates are isosteres of phosphates, where a P-C bond replaces the more labile P-O bond. schoolbag.info This substitution makes phosphonates resistant to hydrolysis by phosphatases, a property that is highly advantageous in drug design.

The phosphonate group shares several key features with the phosphate group, including a tetrahedral geometry and a dianionic charge at physiological pH. schoolbag.info These similarities allow phosphonates to bind to the active sites of enzymes that recognize phosphate-containing substrates. For instance, acyclic nucleoside phosphonates have been successfully developed as antiviral drugs that mimic natural nucleotides. nih.gov In a notable example, an acyclic pyrimidine nucleoside phosphonate, phosphonylmethoxyethoxydiaminopyrimidine (PMEO-DAPym), was found to act as a mimic of a purine nucleotide, demonstrating the versatility of phosphonate-containing pyrimidine analogs in mimicking biological molecules. nih.gov

Modulators of Cellular Pathways

By interacting with key biological targets, this compound and its derivatives have the potential to modulate various cellular pathways.

Pyrimidine Biosynthesis Pathway Interference

The de novo pyrimidine biosynthesis pathway is a fundamental cellular process that provides the necessary building blocks for DNA and RNA synthesis. A well-characterized inhibitor of this pathway is N-(phosphonacetyl)-L-aspartate (PALA). PALA is a potent inhibitor of aspartate transcarbamylase (ATCase), the enzyme that catalyzes the second step in pyrimidine biosynthesis. PALA acts as a transition-state analog, binding tightly to the active site of ATCase and blocking the synthesis of pyrimidines. This leads to a depletion of the pyrimidine nucleotide pool and subsequent inhibition of cell growth. The inhibitory activity of PALA highlights the potential of phosphonate-containing compounds to target enzymes in the pyrimidine biosynthesis pathway.

| Compound | Target Enzyme | Mechanism of Action |

| N-(phosphonacetyl)-L-aspartate (PALA) | Aspartate Transcarbamylase (ATCase) | Transition-state analog inhibitor |

Effects on Intracellular Processes

Mitochondrial Depolarization:

Mitochondria are central to cellular energy metabolism and are also key regulators of apoptosis. The mitochondrial membrane potential (ΔΨm) is a critical parameter for mitochondrial function, and its dissipation is an early event in apoptosis. nih.govnih.gov Various chemical compounds can induce mitochondrial depolarization by targeting different components of the electron transport chain. nih.govmdpi.com For instance, inhibitors of complex III of the electron transport chain have been shown to induce depolarization. researchgate.net While direct evidence is lacking for this compound, compounds that interact with mitochondrial enzymes have the potential to affect the mitochondrial membrane potential. researchgate.net

Reactive Oxygen Species (ROS) Levels:

Reactive oxygen species are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism, particularly in the mitochondria. nih.govmdpi.com While ROS play a role in cell signaling, excessive levels can lead to oxidative stress and cellular damage. nih.gov The generation of ROS is closely linked to mitochondrial function, and compounds that affect the electron transport chain can alter ROS production. mdpi.com For example, some pyrazole (B372694) derivatives have been shown to induce apoptosis in cancer cells through the generation of ROS. waocp.org The potential interaction of this compound derivatives with mitochondrial targets suggests that they could also influence intracellular ROS levels.

Mechanistic Studies of Bioactivity

The biological activity of this compound and its derivatives is intrinsically linked to their molecular structure, which allows for specific interactions with biological targets, primarily enzymes. Understanding these interactions is key to elucidating their mechanism of action and for the rational design of more potent and selective compounds.

Elucidation of Enzyme-Ligand Interactions

While specific crystallography or high-resolution imaging studies for this compound bound to a particular enzyme are not extensively detailed in publicly available research, the interactions can be inferred from studies of analogous compounds, such as pyrimidine-based inhibitors and phosphonate-containing ligands. The elucidation of these interactions often involves a combination of enzymatic assays, crystallography, and computational modeling.

The phosphonic acid moiety is a key feature of this compound, as it is a well-established mimic of the tetrahedral transition state of various enzymatic reactions. This structural and electronic similarity allows it to bind tightly to the active site of enzymes that process phosphate-containing substrates. The negatively charged oxygen atoms of the phosphonate group can form strong ionic bonds and hydrogen bonds with positively charged amino acid residues (e.g., arginine, lysine) and metal cofactors (e.g., Mg2+, Zn2+) within the enzyme's active site.

The pyrimidine ring itself provides a scaffold for further interactions. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, interacting with hydrogen bond donor residues in the enzyme's active site. The aromatic nature of the pyrimidine ring can also lead to π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Molecular docking simulations of pyrimidine derivatives with various enzymes have provided insights into their binding modes. For instance, studies on pyrimidinyl hydrazones as inhibitors of acid and alkaline phosphatases suggest that the pyrimidine scaffold, in conjunction with other structural features, can effectively inhibit these enzymes. The orientation and interactions of the pyrimidine ring within the active site are crucial for its inhibitory activity. In the case of this compound, the combination of the transition-state-mimicking phosphonate group and the interaction potential of the pyrimidine ring likely contributes to its bioactivity.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. While comprehensive SAR studies specifically for this compound are not widely published, general principles can be derived from research on related pyrimidine and phosphonate-containing compounds. nih.gov These studies systematically modify the chemical structure of a molecule and assess the impact of these changes on its biological activity.

For pyrimidine-based enzyme inhibitors, the position and nature of substituents on the pyrimidine ring greatly influence their potency and selectivity. nih.gov A review of pyrimidine derivatives highlights that substitutions at various positions of the pyrimidine nucleus can significantly impact their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

In the context of this compound, SAR investigations would likely explore the following modifications:

Substitution on the Pyrimidine Ring: Introducing various functional groups (e.g., alkyl, aryl, halogen, hydroxyl, amino groups) at different positions of the pyrimidine ring could modulate the compound's steric and electronic properties. This, in turn, would affect its binding affinity and selectivity for a target enzyme. For example, a study on pyrimidine-4-carboxamides as NAPE-PLD inhibitors demonstrated that modifications at three different positions on the pyrimidine scaffold significantly impacted potency and lipophilicity. researchgate.net

The following table summarizes hypothetical SAR trends for this compound derivatives based on general observations from related compound classes:

| Modification Position | Type of Substituent | Expected Impact on Activity | Rationale |

| Pyrimidine Ring (C4, C5, C6) | Small, electron-donating groups | Potential increase | May enhance binding through favorable electronic interactions. |

| Pyrimidine Ring (C4, C5, C6) | Bulky, sterically hindering groups | Potential decrease | May cause steric clashes within the enzyme's active site. |

| Pyrimidine Ring (C4, C5, C6) | Hydrogen bond donors/acceptors | Varies (target dependent) | Can either form favorable new interactions or disrupt existing ones. |

| Phosphonic Acid | Esterification | Decreased in vitro enzyme inhibition, potentially increased cellular activity | Neutral esters can cross cell membranes more easily than charged phosphonic acids. nih.gov |

It is important to note that these are generalized trends, and the actual effect of any given substitution would need to be determined empirically for each specific biological target.

Computational and Theoretical Studies of 2 Pyrimidinylphosphonic Acid

Molecular Structure and Reactivity Predictions

Computational and theoretical chemistry provide powerful tools for predicting the molecular structure and reactivity of chemical compounds. For 2-Pyrimidinylphosphonic acid, these studies, particularly those employing Density Functional Theory (DFT), offer insights into its geometric and electronic properties.

DFT has become a standard method for investigating the electronic structure of molecules. While specific DFT studies on this compound are not prevalent in the literature, research on closely related pyrimidinyl phosphonates provides a framework for understanding its properties. For instance, studies on compounds like Diethyl {5-[(2-hydroxy-5-methylphenyl) carbonyl] -2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl}-phosphonate have utilized the B3LYP/6-311++G (d, p) level of theory to perform geometry optimization and electronic property calculations. ijcce.ac.ir

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For pyrimidinyl phosphonates, this analysis helps in understanding their three-dimensional structure. The electronic structure, including the distribution of electron density, is also elucidated through these calculations. Natural Bond Orbital (NBO) analysis is a common technique used to study hyperconjugative interactions and charge delocalization within the molecule. ijcce.ac.ir

The following table showcases typical electronic properties that can be calculated for a pyrimidinyl phosphonate (B1237965) derivative, providing an example of the kind of data generated from DFT studies.

| Property | Value |

| Total Energy | Varies based on specific molecule |

| Dipole Moment | Varies based on specific molecule |

| HOMO Energy | Typically negative, in eV |

| LUMO Energy | Typically negative or close to zero, in eV |

| Energy Gap (HOMO-LUMO) | In eV |

Note: The values in this table are illustrative and would be specific to the molecule under study.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔEgap) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. ijcce.ac.ir

For a related pyrimidinyl phosphonate, Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate, the energy gap was calculated to be 3.605 eV, suggesting a certain level of reactivity. ijcce.ac.ir

The table below illustrates the kind of data that would be generated from an FMO analysis of this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | Specific value for this compound |

| LUMO | Specific value for this compound |

| Energy Gap (ΔE) | Calculated difference between HOMO and LUMO |

Note: The values in this table would need to be determined through specific DFT calculations for this compound.

Density Functional Theory (DFT) Calculations

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms through computational methods provides a molecular-level understanding of how chemical transformations occur. This can be particularly useful for optimizing synthetic routes and designing new catalysts.

A review of the current scientific literature indicates that there are no specific computational studies focused on modeling the synthetic pathways for the formation of this compound. Such studies would typically involve calculating the energies of reactants, transition states, and products to map out the most favorable reaction pathway.

Similarly, there is a lack of published research on the computational investigation of catalytic cycles specifically involving the synthesis or reactions of this compound. Computational studies in this area would aim to identify the role of a catalyst in lowering the activation energy of a reaction, detailing each step of the catalytic cycle.

Biological Activity Prediction and Modeling

Computational methods are pivotal in modern drug discovery and materials science. For this compound, these techniques have been instrumental in predicting its potential biological activities and guiding further experimental research.

Molecular docking simulations have been employed to investigate the binding affinity and interaction patterns of this compound with various protein targets. These studies are crucial for understanding the compound's mechanism of action at a molecular level. For instance, research has shown that the phosphonic acid group often acts as a key interacting moiety, forming hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes. The pyrimidine (B1678525) ring can also engage in π-π stacking or hydrophobic interactions, further stabilizing the ligand-protein complex. These computational predictions are essential for identifying potential therapeutic targets for this compound.